molecular formula C10H8BrN B2671469 5-Bromo-6-methylquinoline CAS No. 65513-45-3

5-Bromo-6-methylquinoline

Cat. No.: B2671469
CAS No.: 65513-45-3
M. Wt: 222.085
InChI Key: CHONOBMGSBMLDE-UHFFFAOYSA-N
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Description

5-Bromo-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Scientific Research Applications

5-Bromo-6-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The bromine atom enhances the compound’s ability to form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. This interaction can result in the disruption of DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

    6-Bromoquinoline: Similar structure but lacks the methyl group, resulting in different reactivity and biological activity.

    5-Methylquinoline: Lacks the bromine atom, leading to different chemical properties and applications.

    5-Chloro-6-methylquinoline:

Uniqueness: 5-Bromo-6-methylquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHONOBMGSBMLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65513-45-3
Record name 5-bromo-6-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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